molecular formula C11H11NO2 B12867032 1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone

1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12867032
M. Wt: 189.21 g/mol
InChI Key: FBWYFKQRQZGCKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s observed biological effects .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-(7-ethyl-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C11H11NO2/c1-3-8-5-4-6-9-10(8)14-11(12-9)7(2)13/h4-6H,3H2,1-2H3

InChI Key

FBWYFKQRQZGCKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N=C(O2)C(=O)C

Origin of Product

United States

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